molecular formula C4H3F6NO B1608441 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide CAS No. 407-37-4

2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B1608441
CAS No.: 407-37-4
M. Wt: 195.06 g/mol
InChI Key: OVRXBUODRQZROG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide (CAS 407-37-4) is a fluorinated acetamide derivative characterized by two trifluoroethyl groups bonded to the acetamide backbone. Its molecular formula is C₄H₃F₆NO, with a molar mass of 195.06 g/mol . Key properties include:

  • Physical State: Colorless liquid
  • Density: 1.47 g/cm³
  • Melting Point: -45°C
  • Boiling Point: 111–112°C
  • Solubility: Miscible with organic solvents (ethanol, ether) and partially soluble in water .

Synthesis: The compound is prepared via sequential reactions of trifluoroacetic anhydride with methanol to yield methyl trifluoroacetate, followed by reaction with ethyl carbamate in the presence of sodium carbonate .

Properties

IUPAC Name

2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F6NO/c5-3(6,7)1-11-2(12)4(8,9)10/h1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRXBUODRQZROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193675
Record name 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide
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Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-37-4
Record name 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide
Source EPA DSSTox
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Preparation Methods

Amidation Using Protected Glycine and Trifluoroethylamine

Method Overview:
This method involves amidation of glycine protected by an N-phthalyl group with trifluoroethylamine or its salt, followed by deprotection to yield the target amide. The key steps are:

  • Step 1: Reaction of N-phthalyl glycine with trifluoroethylamine under basic conditions using a coupling reagent to form a protected amide intermediate.
  • Step 2: Removal of the N-phthalyl protecting group by treatment with hydrazine hydrate at mild temperatures (room temperature to reflux), yielding crude 2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)acetamide.
  • Step 3: Acid salt formation by reaction with mineral acids (e.g., HCl) and subsequent neutralization with base to obtain the pure amide.

Advantages:

  • Mild reaction conditions without the need for hazardous hydrogen gas.
  • Use of inexpensive reagents and operational simplicity.
  • Suitable for industrial scale production due to safety and cost-effectiveness.

Reaction Conditions and Yields:

Step Reagents/Conditions Temperature Yield (%) Notes
Amidation N-phthalyl glycine, trifluoroethylamine, coupling reagent, base (e.g., triethylamine) Room temp to reflux High Organic bases like pyridine or triethylamine used
Deprotection Hydrazine hydrate 40 °C, 8 hours - White precipitate filtered out
Salt formation and purification Acid (e.g., HCl), then base (Na2CO3) Room temperature 88.6 Final product isolated by extraction

This method is described in detail in Chinese patent CN107353222A and related literature.

Two-Step Synthesis via Chloroacetyl Chloride and Ammonia

Method Overview:

  • Step 1: Reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base (e.g., sodium hydroxide) to form 2-chloro-N-(2,2,2-trifluoroethyl)acetamide.
  • Step 2: Treatment of this intermediate with aqueous ammonia under pressure in an autoclave to substitute the chlorine with an amino group, yielding the desired amide.

Challenges:

  • Harsh reaction conditions involving pressurized ammonia.
  • Formation of dimeric impurities such as N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoroethylcarbamoyl)methyl]amino}acetamide due to side reactions.
  • Requires extensive purification, reducing overall yield and increasing cost.

Reaction Conditions:

Step Reagents/Conditions Temperature/Pressure Yield (%) Notes
Acylation Chloroacetyl chloride, 2,2,2-trifluoroethylamine, NaOH -5 to 0 °C Moderate Requires careful temperature control
Amination Aqueous ammonia, methyl tert-butyl ether, autoclave Elevated pressure Moderate Dimer formation problematic

This method is disclosed in Japanese patent JP5652628B2 and discussed in chemical literature.

Coupling and Hydrogenolysis Route via Benzyl Carbamate Intermediate

Method Overview:

  • Step 1: Formation of a benzyl carbamate-protected intermediate by coupling a compound of formula 2 with trifluoroethylamine using a coupling reagent and base.
  • Step 2: Hydrogenolysis of the benzyl carbamate protecting group under hydrogen atmosphere with a hydrogenolysis catalyst (e.g., Pd/C) to yield the target amide.
  • Step 3: Optional acid treatment to form salt derivatives.

Advantages and Disadvantages:

  • Provides a well-defined intermediate useful for further synthetic applications.
  • Requires use of hydrogen gas and noble metal catalysts under pressure (5–10 MPa, 50–80 °C), which raises safety concerns and cost, limiting industrial scalability.

Reaction Conditions:

Step Reagents/Conditions Temperature/Pressure Yield (%) Notes
Coupling Formula 2 compound, trifluoroethylamine, coupling reagent, base Room temperature High Organic bases like triethylamine used
Hydrogenolysis Hydrogen gas, Pd/C catalyst 5–10 MPa, 50–80 °C High Requires high-pressure hydrogen
Salt formation (optional) Acid treatment Room temperature - Salt forms for purification

This method is described in patents EP2621894B1 and CN103124721B.

Summary Table of Preparation Methods

Method No. Key Steps Reaction Conditions Advantages Disadvantages Industrial Feasibility
1 Amidation of N-phthalyl glycine + deprotection Mild temperature, hydrazine hydrate Mild, safe, inexpensive, high yield Requires protection/deprotection steps High
2 Chloroacetyl chloride + ammonia Low temp acylation + pressurized amination Simple reagents Harsh conditions, dimer impurity formation Moderate to low due to purification
3 Coupling + hydrogenolysis of benzyl carbamate High pressure hydrogen, Pd catalyst Well-defined intermediates Expensive catalyst, safety concerns Limited due to cost and safety

Research Findings and Industrial Considerations

  • The amidation with N-phthalyl glycine and trifluoroethylamine (Method 1) is favored for industrial production due to its mild conditions, avoidance of explosive hydrogen gas, and cost-effectiveness. The use of hydrazine hydrate for deprotection is efficient and scalable.

  • The two-step method using chloroacetyl chloride and ammonia (Method 2) is classical but suffers from side reactions leading to impurities and requires high-pressure equipment, reducing its industrial attractiveness.

  • The coupling and hydrogenolysis method (Method 3) provides a clean synthetic route but requires expensive catalysts and high-pressure hydrogenation, which impose safety and cost challenges for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The compound features a trifluoroethyl group that enhances its stability and alters its biological activity. The structural formula can be represented as follows:

C6H8F6N2O\text{C}_6\text{H}_8\text{F}_6\text{N}_2\text{O}

This configuration allows for unique interactions in biological systems, influencing solubility and lipophilicity, which are critical factors in pharmacokinetics.

Applications in Medicinal Chemistry

  • Intermediate for Drug Development :
    • 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide serves as a crucial intermediate in synthesizing various pharmaceutical agents. For instance, it is involved in the preparation of fluralaner, an anthelmintic agent used in veterinary medicine. The compound's high purity and efficacy make it a preferred choice in synthetic pathways for drug development .
  • Modulation of Biological Activity :
    • The trifluoroethyl substituent significantly impacts the compound's biological properties. This modification allows for the tuning of pharmacological profiles, making it suitable for designing drugs with desired therapeutic effects. Its ability to engage in diverse chemical reactions facilitates the introduction of various functional groups .

Applications in Agrochemicals

  • Synthesis of Pesticides :
    • The compound is also utilized as an intermediate in the synthesis of agrochemicals. Its role as a building block allows the creation of effective pesticides and herbicides that are essential for modern agriculture .
  • Environmental Considerations :
    • Recent advancements have focused on developing environmentally friendly synthesis methods for this compound. These methods aim to reduce waste and improve the sustainability of agrochemical production .

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide with analogous fluorinated acetamides, highlighting structural variations, properties, and applications:

Compound Name Molecular Formula Substituents Key Properties Applications References
This compound (CAS 407-37-4) C₄H₃F₆NO -CF₃ on acetamide and ethyl groups Liquid, bp 111–112°C, high solubility in organics Solvent, surface treatment, pharmaceutical intermediate
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide (CAS 170655-44-4) C₄H₅ClF₃NO -Cl on acetamide, -CF₃ on ethyl Solid, mp 45–47°C, reactive toward nucleophiles Precursor for urea and carbamate synthesis (e.g., U5 and Cm4 in )
N-Methyl-2,2,2-trifluoroacetamide (CAS 815-06-5) C₃H₄F₃NO -CF₃ on acetamide, -CH₃ on nitrogen Liquid, bp 98–100°C, lower polarity Intermediate in peptide chemistry
2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide (CAS 1869-45-0) C₄H₆F₃NOS -CF₃ on acetamide, -SH on ethyl Solid, reactive thiol group Building block for metal chelators or redox-active complexes
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS 1171331-39-7) C₄H₈ClF₃N₂O -NH₂ on acetamide, -CF₃ on ethyl (HCl salt) Solid, hygroscopic Intermediate for Hsp90 inhibitors (e.g., cancer therapeutics)
2,2,2-Trifluoro-N-[2-(trifluoromethoxy)phenyl]acetamide (CAS 656227-27-9) C₉H₇ClF₃NO₂ -CF₃ on acetamide, aromatic substituent Solid, lipophilic (LogP ~3) Potential agrochemical or pharmaceutical lead

Key Structural and Functional Differences:

Electron-Withdrawing Groups: The parent compound’s dual -CF₃ groups enhance electrophilicity and thermal stability compared to non-fluorinated analogs. Chloro-substituted derivatives (e.g., CAS 170655-44-4) exhibit higher reactivity in nucleophilic substitutions due to the -Cl group .

Solubility and Polarity :

  • Compounds with polar substituents (e.g., -NH₂ in CAS 1171331-39-7) show higher water solubility, whereas aromatic derivatives (e.g., CAS 656227-27-9) are more lipophilic .

Biological Activity: The amino derivative (CAS 1171331-39-7) is tailored for drug discovery due to its amine functionality, enabling interactions with biological targets like Hsp90 . Mercaptoethyl analogs (CAS 1869-45-0) are utilized in redox-responsive complexes or metal coordination .

Biological Activity

2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide, also known as 2-amino-N-(2,2,2-trifluoroethyl)acetamide, is a fluorinated organic compound significant in pharmaceutical and agrochemical applications. This compound is primarily recognized as an intermediate in the synthesis of fluralaner, a potent veterinary insecticide. Its unique trifluoromethyl groups confer distinct chemical properties that enhance its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C4H8F6N2OC_4H_8F_6N_2O, and its structure features two trifluoromethyl groups attached to the nitrogen atom. This configuration influences its lipophilicity and membrane permeability, impacting its pharmacokinetic profile.

The biological activity of this compound is closely linked to its role as an intermediate in the synthesis of fluralaner. Fluralaner acts primarily by modulating gamma-aminobutyric acid (GABA) gated chloride ion channels in insects. The mechanism involves inhibiting GABA receptor activity, leading to paralysis and death in target pests while exhibiting low toxicity to mammals.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Insecticidal Properties : As a precursor to fluralaner, it exhibits significant insecticidal activity against various ectoparasites.
  • GABA Receptor Modulation : The compound binds to GABA receptors in insects, enhancing its effectiveness as an insecticide.
  • Pharmacological Profile : The fluorinated structure contributes to its increased potency and selectivity for insect targets compared to non-fluorinated analogs .

Case Study: Synthesis and Biological Evaluation

A study evaluated the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide and its efficacy as an intermediate for fluralaner production. The synthesis involved reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine under alkaline conditions. The resulting compound demonstrated high purity (99.57%) essential for subsequent biological applications .

Interaction Studies

Research has shown that compounds with trifluoromethyl groups often exhibit enhanced binding affinity for GABA receptors. Interaction studies revealed that 2-amino-N-(2,2,2-trifluoroethyl)acetamide effectively modulates receptor activity in insect models. This specificity is crucial for developing selective insecticides that minimize harm to non-target species .

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds:

Compound NameStructureBiological ActivityKey Applications
Fluralaner Contains trifluoromethyl groupsPotent insecticide targeting GABA receptorsVeterinary medicine
Trifluoromethanesulfonate Fluorinated sulfonateElectrophilic fluorinating agentOrganic synthesis
Trifluoroethyl ether Ether derivativeSolvent in organic reactionsOrganic chemistry

Q & A

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}, 18O^{18}\text{O}) be incorporated for mechanistic studies?

  • Methodological Answer : Synthesize 13C^{13}\text{C}-labeled analogs via reaction with 13C^{13}\text{C}-trifluoroacetic acid. Isotope tracing via MS or NMR elucidates metabolic pathways or degradation mechanisms .

Data Contradiction Analysis

Q. How should conflicting data on thermal stability (e.g., decomposition vs. sublimation) be addressed?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N2_2 vs. air). Discrepancies may arise from oxidative decomposition; correlate with DSC to identify phase transitions .

Q. Why do NMR spectra vary across studies, and how can this be standardized?

  • Methodological Answer : Solvent-induced shifts (e.g., CDCl3_3 vs. DMSO-d6_6) and temperature fluctuations cause variability. Standardize conditions (25°C, CDCl3_3) and calibrate using internal references (e.g., TMS for 1H^{1}\text{H}) .

Application-Oriented Questions

Q. What role does this compound play in designing fluorinated pharmaceuticals?

  • Methodological Answer : It serves as a precursor for trifluoroethylated drugs, enhancing metabolic stability and membrane permeability. Case study: Derivatives show promise as kinase inhibitors in oncology .

Q. Can this compound act as a catalyst or ligand in organometallic reactions?

  • Methodological Answer : The acetamide group can coordinate to metals (e.g., Pd, Cu) in cross-coupling reactions. Test catalytic activity in Suzuki-Miyaura couplings under mild conditions (50°C, aqueous ethanol) .

Q. What are the environmental implications of its persistence or degradation byproducts?

  • Methodological Answer : Conduct OECD 301 biodegradability tests. The CF3_3 groups resist microbial degradation; consider advanced oxidation processes (AOPs) for wastewater treatment .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide
Reactant of Route 2
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2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide

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